Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate: is a boronic acid derivative with a trifluoromethyl group and a methoxy ester group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting a suitable precursor with a boronic acid derivative under controlled conditions.
Esterification: The carboxylic acid group is converted to its methyl ester form using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using reactors equipped with temperature and pressure control systems.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of different boronic esters or boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Reduced trifluoromethyl compounds.
Substitution Products: Different boronic esters and boronic acids.
Scientific Research Applications
Chemistry: The compound is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological processes, including enzyme inhibition and molecular recognition.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Molecular Recognition: It can be used in molecular recognition processes to detect specific biomolecules.
Comparison with Similar Compounds
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness:
Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound's stability and reactivity compared to similar compounds without this group.
Versatility: The compound's ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate in scientific research and industrial applications. Its unique properties and diverse reactivity make it a valuable compound in various fields.
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Biological Activity
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity based on available research findings.
Molecular Formula : C12H14B2F3O4
Molecular Weight : 290.05 g/mol
CAS Number : 1610705-51-5
The compound contains a dioxaborolane moiety, which is known to enhance the reactivity and stability of organoboron compounds. The trifluoromethyl group is also significant as it may influence the lipophilicity and biological interactions of the molecule.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its interactions with various biological systems. Here are some key findings:
Anticancer Activity
Research indicates that compounds containing boron have shown promise in anticancer applications. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins.
- Mechanism of Action : The compound may inhibit certain signaling pathways involved in cancer cell proliferation. For instance, boron-containing compounds have been shown to affect the activity of kinases and transcription factors that regulate cell growth and apoptosis.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects attributed to the activation of nuclear receptors such as Nurr1 (NR4A2). This receptor is crucial for neuronal survival and differentiation.
- Case Study : In models of neurodegeneration, compounds that activate Nurr1 have been shown to promote the expression of neuroprotective genes like tyrosine hydroxylase (TH) and superoxide dismutase 2 (SOD2). The ability of this compound to activate Nurr1 could provide a therapeutic avenue for conditions like Parkinson's disease.
Research Findings
A summary of relevant research findings is presented in the following table:
Properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)9-6-7-11(15(17,18)19)10(8-9)12(20)21-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMFOJFXLTWDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.